7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Beschreibung
Eigenschaften
IUPAC Name |
7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c1-15(13-28-2)26-21-20-19(16-6-4-3-5-7-16)12-27(22(20)25-14-24-21)18-10-8-17(23)9-11-18/h3-12,14-15H,13H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYXANVYZBLTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the fluorophenyl and phenyl groups can be achieved through nucleophilic aromatic substitution reactions.
Alkylation: The methoxypropan-2-yl group is introduced via alkylation reactions, often using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl groups, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The fluorophenyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, organometallic reagents (e.g., Grignard reagents).
Major Products
Wissenschaftliche Forschungsanwendungen
Key Features
- Fluorophenyl Group : Enhances binding affinity to target proteins.
- Pyrrolo[2,3-d]pyrimidine Core : Known for its ability to inhibit various kinases.
Oncology
Recent studies indicate that compounds with a pyrrolo[2,3-d]pyrimidine scaffold are effective inhibitors of the RET kinase, which is implicated in several types of cancer, including thyroid cancer and non-small cell lung cancer. The compound has shown promising results in inhibiting RET-driven cellular proliferation.
Case Study
In a study published in Nature Reviews Cancer, researchers demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibited significant inhibition of RET activity in vitro. The compound was synthesized and tested alongside other analogs, showing a competitive inhibition profile with an IC50 value in the low nanomolar range .
Inflammatory Diseases
The compound has also been evaluated for its anti-inflammatory properties. Its ability to modulate immune responses makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Data Table: Inhibitory Activity Against Inflammatory Markers
| Compound Name | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | JAK1 | 8.5 | |
| Other Analog | JAK2 | 400 |
Kinase Modulation
The compound has been identified as a selective inhibitor of Janus kinase (JAK) pathways. This selectivity is crucial for minimizing side effects associated with broader kinase inhibitors.
Case Study
In vivo studies using mouse models of collagen-induced arthritis (CIA) demonstrated that the compound reduced joint inflammation and damage significantly compared to controls .
Neurodegenerative Diseases
Research is ongoing to evaluate the potential neuroprotective effects of this compound against neurodegenerative diseases like Alzheimer's and Parkinson's disease. The modulation of specific kinases involved in neuronal survival is a key area of investigation.
Wirkmechanismus
The mechanism of action of 7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects on cell signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Trends
- Antitumor Activity : Compounds with 7-aryl substitutions (e.g., benzyl, 4-fluorophenyl) show IC₅₀ values in the micromolar range, with potency influenced by substituent electronics and steric bulk .
- Kinase Inhibition: GP-3269’s ribofuranosyl group targets adenosine kinase, while the target compound’s methoxypropan-2-yl may favor interactions with other kinases .
- Antiparasitic Activity: Diamine-substituted analogs (e.g., 35b) exhibit nanomolar activity against Trypanosoma brucei, highlighting the role of hydrogen-bond donors .
Biologische Aktivität
The compound 7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C_{21}H_{24}F_{N}_{5} with a molecular weight of approximately 367.45 g/mol. The structure features a pyrrolopyrimidine core substituted with a fluorophenyl group and a methoxypropan-2-yl group, which contribute to its unique biological properties.
Research indicates that compounds within the pyrrolopyrimidine class often act as inhibitors of various kinases, particularly those involved in cancer pathways. The specific mechanism for This compound suggests interactions with tyrosine kinases such as the TAM family (Axl, Mer) implicated in tumor survival and chemoresistance.
Key Findings:
- Inhibition of Tyrosine Kinases : The compound has shown significant inhibitory activity against Axl and Mer kinases, which are associated with cancer cell proliferation and survival. In vitro studies demonstrated IC50 values in the low nanomolar range (e.g., 2 nM for Mer) indicating potent activity .
- Cell Viability Assays : In human cancer cell lines (e.g., FaDu cells), the compound exhibited reduced cell viability at concentrations correlating with kinase inhibition, suggesting a direct link between kinase inhibition and anti-proliferative effects .
Biological Activity in Animal Models
The efficacy of This compound was further evaluated in vivo using murine models of cancer. Initial studies indicated promising results in reducing tumor growth; however, further optimization is required to enhance pharmacokinetic properties and bioavailability.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Tumor Growth Inhibition : A study reported that administration of the compound in a xenograft model resulted in a significant reduction in tumor size compared to controls. Tumors treated with the compound showed decreased phosphorylation levels of Mer kinase, corroborating the in vitro findings .
- Combination Therapy Potential : The compound's ability to inhibit multiple pathways suggests potential use in combination therapies for enhanced efficacy against resistant cancer types. Ongoing research is exploring its synergistic effects with established chemotherapeutics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for preparing 7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
The synthesis typically involves a multi-step approach:
Core Formation : Construct the pyrrolo[2,3-d]pyrimidine core via cyclization of substituted pyrimidine precursors.
Functionalization : Introduce substituents via:
- Suzuki-Miyaura Coupling for aryl groups (e.g., 4-fluorophenyl at position 7) using Pd catalysts and boronic acids .
- Nucleophilic Displacement for amine installation at position 4, using 1-methoxypropan-2-amine and chlorinated intermediates (e.g., POCl₃ for chlorination) .
Purification : Chromatography (e.g., silica gel, eluting with DCM/MeOH) ensures high purity (>95%) .
Q. How is structural confirmation achieved for this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons for phenyl groups, methoxy protons at δ ~3.3 ppm) .
- X-ray Crystallography : Resolves 3D geometry (e.g., dihedral angles between pyrrolopyrimidine core and aryl groups) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₂₅H₂₃FN₄O: 414.1854) .
Q. What solubility and purification challenges are associated with this compound?
- Solubility : Moderately soluble in DMSO or DMF (common for aromatic heterocycles); poorly soluble in water due to hydrophobic substituents .
- Purification : Use gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water) to resolve closely related impurities .
Q. What biological targets are hypothesized for this compound?
Pyrrolo[2,3-d]pyrimidine derivatives often target:
- Kinases : Adenosine kinase (ADK) inhibition (see GP-3269, a structural analog with anti-cancer activity) .
- Enzymes : Interactions with ATP-binding pockets due to planar aromatic core and hydrogen-bonding substituents .
Advanced Research Questions
Q. How can synthetic yields be optimized for the N-substitution step at position 4?
- Catalyst Screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig amination vs. thermal displacement .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 1-methoxypropan-2-amine .
- Temperature Control : Reactions at 80–100°C balance reactivity and decomposition risks .
Q. What computational methods predict binding modes with biological targets?
Q. How should contradictory bioactivity data (e.g., IC₅₀ variability) be resolved?
Q. What structure-activity relationship (SAR) trends are observed in pyrrolo[2,3-d]pyrimidine analogs?
Q. What crystallographic challenges arise during structural analysis?
Q. How are analytical methods validated for impurity profiling?
- Forced Degradation : Expose to heat/light/pH extremes and monitor degradation via LC-MS (e.g., hydrolytic cleavage of methoxy groups) .
- LOQ Determination : Achieve ≤0.1% impurity detection using UV at 254 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
